A Technical Guide to 5-(Benzyloxy)indoline Hydrochloride: Properties, Synthesis, and Applications
A Technical Guide to 5-(Benzyloxy)indoline Hydrochloride: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of 5-(Benzyloxy)indoline hydrochloride, a key synthetic intermediate in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, strategic applications, and field-proven insights into its handling and reactivity. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and practical utility.
Core Chemical Properties and Identification
5-(Benzyloxy)indoline hydrochloride is a heterocyclic building block valued for its dual-functionality: a versatile indoline scaffold and a strategically placed, cleavable benzyloxy protecting group. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 92818-37-6 | [1][2][3] |
| Molecular Formula | C₁₅H₁₆ClNO | [2][3] |
| Molecular Weight | 261.74 g/mol | [1] |
| InChI Key | GUBPTARUKOOTCV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1C(C=C(C=C2)OCC3=CC=CC=C3)C2=CN1.Cl | [2] |
| Appearance | Typically a solid powder | N/A |
| Storage | Store under inert atmosphere at room temperature. Cold-chain transport may be required. | [2] |
Strategic Importance in Synthesis
The utility of 5-(Benzyloxy)indoline hydrochloride stems from the strategic combination of its core indoline structure and the benzyloxy protecting group. Understanding these two components is critical to appreciating its role in multi-step synthesis.
Caption: Logical relationship of the indoline scaffold and benzyloxy group.
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The Indoline Scaffold: The indoline ring system is a core structural motif in a vast number of natural products and synthetic compounds that exhibit significant biological activity.[1] Its prevalence in pharmaceuticals has led to its designation as a "privileged scaffold"—a framework capable of binding to multiple biological targets.[1][4] The ability to functionalize the indoline core at various positions is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's pharmacological properties.[1][4]
-
The Benzyloxy Protecting Group: In multi-step organic synthesis, protecting groups are indispensable for temporarily masking reactive functional groups. The benzyloxy group is a widely used protecting group for hydroxyl functions due to its remarkable stability across a broad range of acidic and basic reaction conditions.[1] Its primary advantage lies in its selective and clean removal via catalytic hydrogenolysis.[1]
Synthesis and Key Reactivity: Deprotection
While various methods exist for constructing the indoline ring, such as the reductive cyclization of ortho-substituted nitroarenes, the most common and critical reaction involving 5-(Benzyloxy)indoline hydrochloride is the deprotection of the benzyloxy group to unmask the 5-hydroxyindoline functionality.[1] This transformation is almost universally achieved through catalytic hydrogenolysis.
Caption: Standard workflow for catalytic hydrogenolysis of 5-(benzyloxy)indoline.
This process is highly efficient, proceeding under mild conditions and yielding the desired product and toluene as the only byproduct, which is easily removed.[1] The resulting 5-hydroxyindoline is a versatile precursor for further synthetic manipulations.
Experimental Protocol: Catalytic Hydrogenolysis for Benzyl Group Cleavage
The following protocol provides a detailed, self-validating methodology for the deprotection of 5-(Benzyloxy)indoline hydrochloride. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 5-hydroxyindoline from 5-(Benzyloxy)indoline hydrochloride via catalytic hydrogenolysis.
Materials:
-
5-(Benzyloxy)indoline hydrochloride
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas balloon or supply
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(Benzyloxy)indoline hydrochloride (1.0 eq).
-
Causality: Starting with a dry flask prevents the introduction of water, which could interfere with the reaction or subsequent steps.
-
-
Dissolution: Add anhydrous methanol to the flask (approx. 10-20 mL per gram of substrate) and stir until the solid is fully dissolved.
-
Causality: Methanol is an excellent solvent for the substrate and is compatible with the palladium catalyst. Complete dissolution ensures a homogeneous reaction mixture for efficient catalysis.
-
-
Catalyst Addition: Carefully add 10% palladium on carbon (approx. 0.1 eq by weight of the substrate).
-
Causality: Pd/C is the catalyst that facilitates the cleavage of the C-O benzyl bond. It is pyrophoric when dry; using the 50% wet catalyst mitigates this hazard. It is added after dissolution to prevent clumping.
-
-
Inert Atmosphere (Optional but Recommended): Purge the flask with an inert gas like nitrogen or argon.
-
Causality: This step removes oxygen, which can deactivate the palladium catalyst and create a potentially flammable mixture with hydrogen.
-
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogen line). Evacuate the flask under vacuum and backfill with H₂. Repeat this cycle 3-5 times.
-
Causality: This purge cycle ensures the reaction atmosphere is saturated with hydrogen, the key reagent for the reduction. The reaction proceeds via the transfer of hydrogen from the gas phase to the catalyst surface.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, gas). Monitoring confirms the reaction's completion and prevents the formation of byproducts from over-reaction.
-
-
Catalyst Removal: Upon completion, carefully purge the flask again with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel, washing the pad with additional methanol.
-
Causality: The nitrogen purge is a critical safety step to prevent the ignition of hydrogen when the catalyst is exposed to air. Celite forms a fine filter bed that effectively removes the microscopic palladium particles, which cannot be removed by standard filter paper.
-
-
Product Isolation: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude 5-hydroxyindoline product.
-
Causality: Rotary evaporation efficiently removes the volatile methanol solvent at a low temperature, preventing thermal degradation of the product. The product can be used as-is or purified further by crystallization or chromatography if necessary.
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Applications in Medicinal Chemistry and Drug Discovery
5-(Benzyloxy)indoline hydrochloride is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. The resulting 5-hydroxyindoline scaffold is a launchpad for synthesizing compounds with significant therapeutic potential.
-
Anti-inflammatory Agents: Functionalized indolines are being developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), offering a multi-target approach to treating inflammation.[5][6]
-
Anticancer Therapeutics: The indoline core is central to the design of various anticancer agents. For example, indoline-5-sulfonamide derivatives have been synthesized and evaluated as inhibitors of cancer-related carbonic anhydrase isoforms CA IX and CA XII, which are involved in tumor progression.[7]
-
Protein Kinase (PKC) Inhibitors: The related 5-benzyloxyindole scaffold is used in the preparation of protein kinase C inhibitors, highlighting the utility of this substitution pattern in targeting key cellular signaling pathways.[8][9]
Safety, Handling, and Storage
Proper handling of 5-(Benzyloxy)indoline hydrochloride is essential for laboratory safety. The compound is classified as hazardous and requires appropriate precautions.
| Hazard Category | GHS Statement | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | [10][11] |
| Skin Corrosion/Irritation | Causes skin irritation | [10][12] |
| Eye Damage/Irritation | Causes serious eye irritation | [12][13] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction | [12][13] |
| STOT - Single Exposure | May cause respiratory irritation | [13] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[10]
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[10]
Handling and Storage:
-
Wash hands thoroughly after handling.[10]
-
Avoid breathing dust.[13]
-
Store in a well-ventilated, dry place with the container tightly closed.[10][11]
-
Store under an inert atmosphere for long-term stability.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10][11]
Spectroscopic Characterization
-
Expected ¹H NMR Signals:
-
Aromatic Protons (Benzyloxy group): A multiplet around 7.3-7.5 ppm (5H).
-
Aromatic Protons (Indoline ring): Three protons on the indoline aromatic ring, appearing as doublets and doublets of doublets between 6.5-7.0 ppm.
-
Benzylic Protons (-O-CH₂-Ph): A singlet around 5.0 ppm (2H).
-
Indoline Protons (-CH₂-CH₂-N-): Two triplets, typically between 3.0-3.6 ppm (4H total).
-
Amine Proton (-NH-): A broad singlet, which may be exchangeable with D₂O.
-
Conclusion
5-(Benzyloxy)indoline hydrochloride is a strategically designed synthetic intermediate of high value to the medicinal chemistry community. Its combination of a biologically relevant indoline scaffold and a robust, yet selectively removable, benzyloxy protecting group makes it an essential building block for the synthesis of complex therapeutic agents. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, empowers researchers to leverage its full potential in the discovery and development of novel pharmaceuticals.
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BLD Pharm. (n.d.). 92818-37-6 | 5-(Benzyloxy)indoline hydrochloride.
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Sigma-Aldrich. (2024). Safety Data Sheet (related compound: O-benzylhydroxylamine hydrochloride).
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ChemBK. (n.d.). 5-BENZYLOXY-INDOLINE HCL.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14624, 5-Benzyloxyindole.
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Sigma-Aldrich. (n.d.). 5-(Benzyloxy)indole 95%.
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Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry.
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Smolecule. (2023). Buy 5-(Benzyloxy)-1H-indole-2-carbonyl chloride | 64892-51-9.
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Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 23(23), 14757.
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